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Compound of Interest

Compound Name: Methyl 2,4,6-trimethylbenzoate

Cat. No.: B1581745

An In-Depth Technical Guide to Methyl 2,4,6-
trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, is an aromatic ester
characterized by a sterically hindered carboxyl group due to the presence of two ortho-methyl
substituents on the benzene ring. This structural feature imparts unique chemical properties
and reactivity, making it a subject of interest in organic synthesis and materials science. This
guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature,
synthesis, and detailed spectroscopic analysis. The causality behind experimental choices in its
synthesis and characterization is explored, offering field-proven insights for professionals in
chemical research and drug development.

Introduction

Methyl 2,4,6-trimethylbenzoate is a derivative of benzoic acid, specifically the methyl ester of
2,4,6-trimethylbenzoic acid (mesitoic acid). The defining characteristic of this molecule is the
steric hindrance around the ester functionality. The three methyl groups on the benzene ring,
particularly the two at the ortho positions (2 and 6), create a crowded environment that
significantly influences its reactivity. This steric shielding makes the carbonyl carbon less
susceptible to nucleophilic attack and the ester less prone to hydrolysis compared to
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unhindered esters like methyl benzoate. Understanding the interplay between its structure and
reactivity is crucial for its application as a chemical intermediate and a building block in the
synthesis of more complex molecules.

Chemical Structure and IUPAC Nomenclature

The structural identity and systematic naming of a chemical compound are fundamental for
unambiguous communication in scientific literature and research.

Chemical Structure

Methyl 2,4,6-trimethylbenzoate consists of a central benzene ring to which a methyl ester
group (-COOCH:s) and three methyl groups (-CHs) are attached. The substituents are located
at positions 2, 4, and 6 of the aromatic ring, relative to the ester group at position 1.

The chemical formula for Methyl 2,4,6-trimethylbenzoate is C11H1402.[1][2][3][4][5] Its
molecular weight is approximately 178.23 g/mol .[2][4][6]

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of Methyl 2,4,6-trimethylbenzoate

IUPAC Nomenclature Derivation

The systematic name according to the International Union of Pure and Applied Chemistry
(IUPAC) is methyl 2,4,6-trimethylbenzoate.[2][7] This name is derived as follows:

Parent Compound: The core structure is a benzoate, which is the ester of benzoic acid.

o Ester Group: The alcohol part of the ester is derived from methanol, hence the prefix
"methyl".

e Substituents on the Benzene Ring: There are three methyl groups attached to the benzene
ring.

e Locants: The position of the ester group on the benzene ring is designated as carbon 1. The
positions of the methyl groups are then numbered as 2, 4, and 6.
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o Final Name Assembly: Combining these elements gives the full IUPAC name: methyl 2,4,6-
trimethylbenzoate.

Other common synonyms for this compound include methyl mesitoate and 2,4,6-
trimethylbenzoic acid methyl ester.[1][2][8]

Synthesis of Methyl 2,4,6-trimethylbenzoate

The synthesis of Methyl 2,4,6-trimethylbenzoate typically starts from 2,4,6-trimethylbenzoic
acid (mesitoic acid). The significant steric hindrance of the carboxylic acid poses a challenge
for traditional esterification methods.

Fischer-Speier Esterification

Direct acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with methanol is known as
Fischer-Speier esterification.

Reaction: 2,4,6-(CHs)3CeH2COOH + CHsOH = 2,4,6-(CH3)3CeH2COOCHSs + H20 (in the
presence of a strong acid catalyst)

Causality Behind Experimental Choices:

e Strong Acid Catalyst: Due to the steric hindrance from the ortho-methyl groups, the carbonyl
carbon is less accessible.[9] A strong acid catalyst, such as concentrated sulfuric acid or
hydrochloric acid, is required to protonate the carbonyl oxygen, thereby increasing the
electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.

o Excess Methanol: The reaction is an equilibrium. Using a large excess of methanol shifts the
equilibrium towards the product side, maximizing the yield of the ester. Methanol can also
serve as the solvent for the reaction.

o Elevated Temperature: Higher temperatures are often necessary to overcome the activation
energy barrier imposed by steric hindrance.[9]

Experimental Protocol:

 In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethylbenzoic
acid in an excess of anhydrous methanol.
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o Carefully add a catalytic amount of concentrated sulfuric acid.

o Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o After completion, cool the reaction mixture and neutralize the excess acid with a weak base,
such as sodium bicarbonate solution.

o Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

e Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSOa
or Na2S0a).

e Remove the solvent under reduced pressure to obtain the crude product.

» Purify the crude product by distillation or column chromatography.

Synthesis via Acyl Chloride

An alternative, often higher-yielding method involves the conversion of the carboxylic acid to
the more reactive acyl chloride, followed by reaction with methanol.[9]

Step 1: Formation of 2,4,6-Trimethylbenzoyl chloride 2,4,6-(CH3)3CeéH2COOH + SOCIz -
2,4,6-(CH3)3CeH2COCI + SOz + HCI

Step 2: Esterification 2,4,6-(CHs)3CeéH2COCI + CH3sOH - 2,4,6-(CH3)3CeH2COOCHs + HCI
Causality Behind Experimental Choices:

e Thionyl Chloride (SOCI2): Thionyl chloride is an excellent reagent for converting carboxylic
acids to acyl chlorides because the byproducts (SO2z and HCI) are gases, which can be
easily removed, driving the reaction to completion.

» Pyridine or Triethylamine: In the second step, a non-nucleophilic base like pyridine is often
added to neutralize the HCI produced, preventing it from reacting with the methanol or the
ester product.[9]
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Method 2: Acyl Chloride Route
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Caption: Synthetic pathways to Methyl 2,4,6-trimethylbenzoate.

Spectroscopic and Physical Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of the
synthesized product.

Physical Properties
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Property Value

Molecular Formula C11H1402

Molecular Weight 178.23 g/mol [2]

Appearance Liquid[7]

Boiling Point 114.8-115.2 °C at 7-7.5 Torr[6]
Density ~1.011 g/cm?3 (predicted)[6]

CAS Number 2282-84-0[1][2][31[41[51[6][71[8][10][1 1]

'H NMR Spectroscopy

The *H NMR spectrum provides information about the different types of protons and their
chemical environments.

Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the
benzene ring are chemically equivalent. They appear as a singlet in the aromatic region,
typically around 6 6.8 ppm.

Methyl Protons (ortho, C-2 and C-6): The six protons of the two ortho-methyl groups are
equivalent and appear as a singlet. Their chemical shift is expected around & 2.3-2.5 ppm.

Methyl Protons (para, C-4): The three protons of the para-methyl group will appear as a
distinct singlet, usually at a slightly different chemical shift from the ortho-methyl groups,
around o 2.2-2.3 ppm.

Methoxy Protons (-OCHs): The three protons of the methyl ester group are in a different
chemical environment and will appear as a singlet, typically downfield around & 3.6-3.9 ppm
due to the deshielding effect of the adjacent oxygen atom.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

e Carbonyl Carbon (C=0): The ester carbonyl carbon is expected to have a chemical shift in
the range of & 165-175 ppm.
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e Aromatic Carbons:
o C-1 (ipso-carbon attached to the ester): 4 ~130-135 ppm.
o C-2, C-6 (ipso-carbons attached to methyl groups): & ~135-140 ppm.
o C-4 (ipso-carbon attached to a methyl group): & ~138-142 ppm.
o C-3, C-5 (carbons bearing protons): & ~128-130 ppm.

e Methoxy Carbon (-OCHs): The carbon of the methyl ester group is expected around & 50-55
ppm.

o Methyl Carbons (-CHs): The carbons of the three methyl groups on the ring will appear in the
aliphatic region, typically around & 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

e C=0 Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm™1.
The exact position can be influenced by the electronic effects of the aromatic ring.

o C-O Stretch (Ester): A characteristic absorption band for the C-O single bond of the ester is
expected in the range of 1100-1300 cm~1.

e C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic
ring are typically observed just above 3000 cm~1.[12]

e C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups will appear just
below 3000 cm~1, in the range of 2850-2960 cm~1.[12]

e C=C Stretch (Aromatic): Medium to weak absorptions for the C=C stretching of the benzene
ring are expected in the 1450-1600 cm~1 region.

Mass Spectrometry
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak (M+*) would be observed at m/z = 178.[2][8][13]
Common fragmentation patterns for methyl esters include the loss of the methoxy group (-
OCHs, 31 mass units) leading to an acylium ion, and the loss of the methoxycarbonyl group (-
COOCHs, 59 mass units).

Applications in Research and Development

The sterically hindered nature of Methyl 2,4,6-trimethylbenzoate makes it a useful tool in
organic synthesis.

» Protecting Group: The corresponding 2,4,6-trimethylbenzoyl (mesitoyl) group can be used as
a sterically hindered protecting group for alcohols. Its resistance to hydrolysis and other
nucleophilic attacks under certain conditions makes it valuable in multi-step syntheses.

¢ Intermediate in Synthesis: It serves as a precursor for the synthesis of other substituted
aromatic compounds. The ester group can be reduced or otherwise modified to introduce
different functionalities.

e Polymer Science: Derivatives of 2,4,6-trimethylbenzoic acid are used in the synthesis of
specialty polymers and resins, where the bulky substituent can influence the polymer's
physical properties.[14]

Conclusion

Methyl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester with distinct chemical
and physical properties. Its synthesis requires careful consideration of the steric hindrance,
often necessitating more forcing conditions or more reactive intermediates compared to
unhindered analogues. The detailed spectroscopic analysis provides a clear fingerprint for its
identification and structural confirmation. For researchers and professionals in drug
development and materials science, a thorough understanding of the structure-reactivity
relationship of this molecule is essential for its effective utilization in complex synthetic
endeavors. The self-validating nature of the described synthetic protocols, coupled with
comprehensive spectroscopic characterization, ensures the reliable preparation and
identification of this important chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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